2-Tert-butylphenol

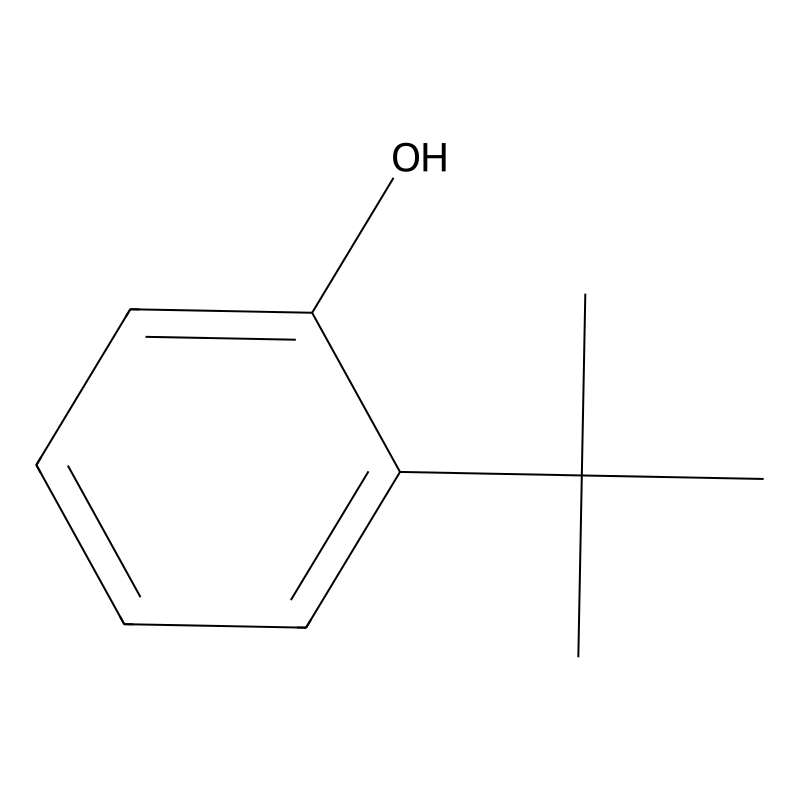

(CH3)3CC6H4OH

C10H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)3CC6H4OH

C10H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE

SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL

INSOL IN WATER

Solubility in water, g/100ml at 20 °C: 0.2 (poor)

Synonyms

Canonical SMILES

As an Androgen Receptor Antagonist

One of the most studied applications of 2-TBP is its potential as an antagonist for the Androgen Receptor (AR). The AR is a crucial protein involved in the regulation of male development and function. Studies have shown that 2-TBP can bind to the AR and competitively inhibit the binding of natural androgens like testosterone, potentially impacting various androgen-dependent processes []. This research holds promise for developing novel therapeutics for conditions like prostate cancer, where AR signaling plays a significant role [].

Source

[] A D Rahimtula et al. "Effects of dietary and in vitro 2(3)-t-butyl-4-hydroxy-anisole and other phenols on hepatic enzyme activities in mice." Food and Chemical Toxicology, vol. 40, no. 4, 2002, pp. 419-427,

Modulation of Other Steroid Receptors

While research primarily focuses on its function as an AR antagonist, 2-TBP has also shown weak inhibitory effects on the expression of genes regulated by the Progesterone Receptor (PR) and Estrogen-related Receptor gamma (ERRγ). This suggests its potential to modulate the activity of these steroid receptors involved in various cellular processes, but further investigation is needed to understand the full extent and implications of these interactions.

Source

PubChem, National Institutes of Health. "2-Tert-butylphenol | C10H14O | CID 6923,"

Additional Research Areas

-TBP finds applications in other research areas besides its interaction with steroid receptors. Studies have explored its potential use as:

- Antifungal agent: Research suggests that 2-TBP exhibits antifungal properties at higher concentrations, potentially offering alternative therapeutic options against fungal infections.

- Antioxidant: Some studies have investigated the potential antioxidant activity of 2-TBP, although further research is needed to fully understand its effectiveness and mechanisms in this context.

2-Tert-butylphenol is an aromatic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It appears as a clear, colorless to pale yellow liquid, exhibiting a density of approximately 0.978 g/mL at 25 °C and a boiling point of 224 °C. This compound is characterized by the presence of a tert-butyl group attached to the phenolic ring, which significantly influences its chemical behavior and applications .

2-tert-Butylphenol is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

- Alkylation: It can undergo alkylation reactions, particularly with isobutylene, to form more complex phenolic derivatives.

- Oxidation: The compound can be oxidized to produce tert-butyl hydroquinone, which is an important antioxidant .

- Acid-base Reactions: 2-Tert-butylphenol can react with strong bases, generating heat and possibly initiating polymerization processes. It is also sensitive to oxidizing agents, which can lead to violent reactions .

Research indicates that 2-tert-butylphenol exhibits moderate biological activity. It has been studied for its potential antimicrobial properties and as an antioxidant. Its derivatives are often evaluated for their effectiveness in various therapeutic applications, including as potential anesthetic agents .

The synthesis of 2-tert-butylphenol typically involves the reaction of phenol with isobutylene in the presence of a catalyst such as gamma aluminum trioxide. This process yields high selectivity for the desired product:

- Reagents: Phenol and isobutylene.

- Catalyst: Gamma aluminum trioxide.

- Conditions: The reaction is usually conducted at elevated temperatures (around 95 °C) to enhance yield and selectivity .

2-Tert-butylphenol serves multiple purposes across various industries:

- Antioxidants: It is used as a precursor for synthesizing antioxidants, particularly in plastics and rubber products.

- Pharmaceuticals: The compound has applications in the pharmaceutical industry as an intermediate for drug synthesis.

- Fragrance and Flavor Industry: It acts as an intermediate in the production of flavoring agents and fragrances .

Several compounds share structural similarities with 2-tert-butylphenol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Tert-butylphenol | C₁₀H₁₄O | Similar structure; different position of tert-butyl group. |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | Contains two tert-butyl groups; used in stabilizers. |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | Known for antioxidant properties; used in plastics. |

| Ortho-tertiary butyl phenol | C₁₀H₁₄O | Isomeric form; similar applications but different reactivity. |

The uniqueness of 2-tert-butylphenol lies in its specific position of the tert-butyl group on the phenolic ring, which influences its reactivity and applications compared to these similar compounds .

Physical Description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Amber-colored liquid

XLogP3

Boiling Point

223 °C @ 760 mm Hg

223 °C

Flash Point

80 °C c.c.

Vapor Density

Density

Relative density (water = 1): 0.98

LogP

log Kow = 3.31

3.3

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.5X10-4 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 5

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

88-18-6

Wikipedia

Methods of Manufacturing

2-t-Butylphenol is obtained as the main alkylation product if phenol is reacted with isobutene in the presence of sulfonated polystyrene-polydivinylbenzene ion-exchange resins. Reaction of phenol and isobutene in a 1:0.42 molar ratio at 95 °C gives a product mixture. ... 2-t-Butylphenol is obtained in a purity of 99% by distillation. 2-t-Butylphenol is formed with relatively high selectivity by reaction of phenol and isobutene over a gamma aluminum trioxide-catalyst that has been tabletted with 10% graphite and preconditioned by heating to 650 °C in an air stream. ... The selectivity for 2-t-butylphenol is 88% based on phenol conversion.

2-t-Butylphenol is formed with relatively high selectivity by reaction of phenol and isobutene over a gamma aluminum trioxide-catalyst that has been tabletted with 10% graphite and preconditioned by heating to 650 °C in an air stream. ... The selectivity for 2-t-butylphenol is 88% based on phenol conversion.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Phenol, 2-(1,1-dimethylethyl)-: ACTIVE

2-TERT-BUTYLPHENOL WAS PREPARED AND EVALUATED AS INTRAVENOUS ANESTHETIC AGENT.

Interactions

Dates

Chemical category approach of genotoxicity studies for branched alkylphenols

Mariko Matsumoto, Tomoaki Harada, Tohru Shibuya, Shuichi Hamad, Masamitsu Honma, Akihiko HirosePMID: 22259845 DOI:

Abstract

A chemical category is a group of chemicals whose toxicological properties are expected to be similar or follow a regular pattern as a result of structural similarity. The category approach is beneficial for decreasing in the resource of risk assessment for huge amount of unevaluated existing chemicals, and also in the use of all kinds of animal tests including even in vivo genotoxicity tests from a point of view of the animal welfare. The present paper reports the results of in vivo micronucleus tests of o-sec-butylphenol (CAS:89-72-5) and 2-isopropyl-5-methylphenol (CAS:89-83-8) and discusses genotoxic potential of seven alkylphenols, o-sec-butylphenol, 2-isopropyl-5-methylphenol, p-sec-butylphenol (CAS:99-71-8), 2-tert-butylphenol (CAS:88-18-6), 2, 4-di-tert-butylphenol (CAS:96-76-4), 4-tert-butylphenol (CAS:98-54-4) and 6-tert-butyl-m-cresole (CAS:88-60-8) by the category approach. Based on the negative results of in vivo micronucleus tests, it can be concluded that these category chemicals are not likely clastogenic in vivo. Further in vivo micronucleus assays on untested substances may not be required by using the category approach, but further supporting information such as physicochemical profiles and (Q) SAR predictions may be necessary to strengthen the rationale for the category approach.Changing the substrate reactivity of 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas azelaica HBP1 by directed evolution

Andreas Meyer, Andreas Schmid, Martin Held, Adrie H Westphal, Martina Rothlisberger, Hans-Peter E Kohler, Willem J H van Berkel, Bernard WitholtPMID: 11733527 DOI: 10.1074/jbc.M110018200

Abstract

The substrate reactivity of the flavoenzyme 2-hydroxybiphenyl 3-monooxygenase (EC, HbpA) was changed by directed evolution using error-prone PCR. In situ screening of mutant libraries resulted in the identification of proteins with increased activity towards 2-tert-butylphenol and guaiacol (2-methoxyphenol). One enzyme variant contained amino acid substitutions V368A/L417F, which were inserted by two rounds of mutagenesis. The double replacement improved the efficiency of substrate hydroxylation by reducing the uncoupled oxidation of NADH. With guaiacol as substrate, the two substitutions increased V(max) from 0.22 to 0.43 units mg(-1) protein and decreased the K'(m) from 588 to 143 microm, improving k'(cat)/K'(m) by a factor of 8.2. With 2-tert-butylphenol as the substrate, k'(cat) was increased more than 5-fold. Another selected enzyme variant contained amino acid substitution I244V and had a 30% higher specific activity with 2-sec-butylphenol, guaiacol, and the "natural" substrate 2-hydroxybiphenyl. The K'(m) for guaiacol decreased with this mutant, but the K'(m) for 2-hydroxybiphenyl increased. The primary structure of HbpA shares 20.1% sequence identity with phenol 2-monooxygenase from Trichosporon cutaneum. Structure homology modeling with this three-domain enzyme suggests that Ile(244) of HbpA is located in the substrate binding pocket and is involved in accommodating the phenyl substituent of the phenol. In contrast, Val(368) and Leu(417) are not close to the active site and would not have been obvious candidates for modification by rational design.Elevated susceptibility of newborn as compared with young rats to 2-tert-butylphenol and 2,4-di-tert-butylphenol toxicity

Mutsuko Hirata-Koizumi, Masao Hamamura, Hiromi Furukawa, Naemi Fukuda, Yoshihiko Ito, Yumi Wako, Kotaro Yamashita, Mika Takahashi, Eiichi Kamata, Makoto Ema, Ryuichi HasegawaPMID: 16359495 DOI: 10.1111/j.1741-4520.2005.00084.x

Abstract

In order to determine the susceptibility of newborn rats to 2-tert-butylphenol (2TBP) and 2,4-di-tert-butylphenol (DTBP) toxicity, studies were conducted with oral administration from postnatal days (PND) 4 to 21 and the findings were compared with results for young rats exposed from 5 or 6 weeks of age for 28 days. In the newborn rats, specific effects on physical and sexual development and reflex ontogeny were not observed. While there were no clear differences in toxicological profiles between newborn and young rats, the no-observed-adverse-effect levels (NOAELs) differed markedly. For 2TBP, clinical signs such as ataxic gait, decrease in locomotor activity and effects on liver, such as increase in organ weight, were observed and the NOAELs were concluded to be 20 and 100 mg/kg/day in newborn and young rats, respectively. Based on hepatic and renal toxicity (histopathological changes and increase in organ weight with blood biochemical changes), the respective NOAELs for DTBP were concluded to be 5 and 20 mg/kg/day. Therefore, the susceptibility of newborn rats to 2TBP and DTBP was found to be 4-5 times higher than that of young rats.Do estrogenic compounds in drinking water migrating from plastic pipe distribution system pose adverse effects to human? An analysis of scientific literature

Ze-Hua Liu, Hua Yin, Zhi DangPMID: 27830418 DOI: 10.1007/s11356-016-8032-z

Abstract

With the widespread application of plastic pipes in drinking water distribution system, the effects of various leachable organic chemicals have been investigated and their occurrence in drinking water supplies is monitored. Most studies focus on the odor problems these substances may cause. This study investigates the potential endocrine disrupting effects of the migrating compound 2,4-di-tert-butylphenol (2,4-d-t-BP). The summarized results show that the migration of 2,4-d-t-BP from plastic pipes could result in chronic exposure and the migration levels varied greatly among different plastic pipe materials and manufacturing brands. Based on estrogen equivalent (EEQ), the migrating levels of the leachable compound 2,4-d-t-BP in most plastic pipes were relative low. However, the EEQ levels in drinking water migrating from four out of 15 pipes may pose significant adverse effects. With the increasingly strict requirements on regulation of drinking water quality, these results indicate that some drinking water transported with plastic pipes may not be safe for human consumption due to the occurrence of 2,4-d-t-BP. Moreover, 2,4-d-t-BP is not the only plastic pipe-migrating estrogenic compound, other compounds such as 2-tert-butylphenol (2-t-BP), 4-tert-butylphenol (4-t-BP), and others may also be leachable from plastic pipes.Effect of glucose on the interaction of hydrophobic compounds with the alanine receptor field of Bacillus subtilis spores during initiation of germination

Y Yasuda, K TochikuboPMID: 6441108 DOI: 10.1111/j.1348-0421.1984.tb00778.x

Abstract

Glucose interfered with the inhibitory action of hydrophobic compounds, such as n-octanol, diphenylamine and 2-tert-butylphenol, during L-alanine-initiated germination of Bacillus subtilis spores. The action of glucose on the action of the hydrophobic compounds was not competitive, and the binding affinity of glucose was not essentially affected by the hydrophobic compounds, indicating the presence of separate binding sites for glucose and the hydrophobic compounds. The binding affinity of D-alanine, a competitive inhibitor of L-alanine, was not affected by the hydrophobic compounds, indicating separate binding sites for D-alanine and the hydrophobic compounds. A possible arrangement of the binding sites for glucose and for the hydrophobic compounds in relation to those for L- and D-alanine on the spores is discussed.Effects of dietary and in vitro 2(3)-t-butyl-4-hydroxy-anisole and other phenols on hepatic enzyme activities in mice

A D Rahimtula, B Jernström, L Dock, P MoldeusPMID: 7093125 DOI: 10.1038/bjc.1982.146